molecular formula C8H10BrNO B3051959 Ethanone, 2-amino-1-phenyl-, hydrobromide CAS No. 37394-53-9

Ethanone, 2-amino-1-phenyl-, hydrobromide

Cat. No. B3051959
CAS RN: 37394-53-9
M. Wt: 216.07
InChI Key: YZDCKVZHZZHXHN-UHFFFAOYSA-N
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Description

“Ethanone, 2-amino-1-phenyl-, hydrobromide” is a chemical compound with the molecular formula C8H10BrNO . It is also known by other names such as Phenacylamine hydrobromide and 2-amino-1-phenylethan-1-one hydrobromide .


Molecular Structure Analysis

The molecular structure of “Ethanone, 2-amino-1-phenyl-, hydrobromide” consists of a phenyl group (a ring of 6 carbon atoms) attached to an ethanone group (a carbon double-bonded to an oxygen and single-bonded to another carbon), which is also attached to an amino group (a nitrogen atom bonded to two hydrogen atoms). The entire molecule is ionically bonded to a bromide ion .


Physical And Chemical Properties Analysis

“Ethanone, 2-amino-1-phenyl-, hydrobromide” has a molecular weight of 216.07 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are 214.99458 g/mol . The topological polar surface area is 43.1 Ų .

Scientific Research Applications

Ethnobotanical and Phytochemical Properties

Research on Ehretia laevis , a plant containing various phytochemicals, reveals the importance of ethnobotanical properties and the potential medicinal uses of its constituents, such as amino acids, phenolics, and other compounds with therapeutic properties (Thakre Rushikesh et al., 2016). While not directly related to "Ethanone, 2-amino-1-phenyl-, hydrobromide," the study underscores the value of natural compounds in medicinal research.

Chemistry and Synthesis of Related Compounds

The synthesis and acylation of hydroxycoumarins, as discussed by Jules Yoda et al. (2019), highlight the chemical versatility and potential applications of compounds derived from phenol and ethanone. These methodologies and the photochemical properties of derivatives offer a foundation for understanding how "Ethanone, 2-amino-1-phenyl-, hydrobromide" might be synthesized and applied in various scientific fields.

Advanced Oxidation ProcessesA review on the degradation of acetaminophen by advanced oxidation processes provides insight into the environmental impact and treatment of pharmaceutical compounds (Mohammad Qutob et al., 2022). This research is relevant for understanding the environmental behavior and degradation pathways of similar compounds, including "Ethanone, 2-amino-1-phenyl-, hydrobromide."

Pharmacological Management

The nutritional and pharmacological management of phenylketonuria (PKU) discussed by D. Ney et al. (2013) provides insights into the therapeutic potential of amino acid derivatives. This suggests areas where "Ethanone, 2-amino-1-phenyl-, hydrobromide" might find application, given its chemical structure.

properties

IUPAC Name

2-amino-1-phenylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.BrH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDCKVZHZZHXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735212
Record name 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-amino-1-phenyl-, hydrobromide

CAS RN

37394-53-9
Record name 2-Amino-1-phenylethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 2-amino-1-phenyl-, hydrobromide

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